3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide
Description
The compound 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a pyridazine-based small molecule featuring a central pyridazine ring substituted with a 1H-pyrazol-1-yl group at the 6-position. The pyridazine core is further linked via an amino group to a phenyl ring, which is connected to a 3-phenylpropanamide moiety. The propanamide linker and aromatic substituents may enhance hydrophobic interactions with target proteins, while the pyridazine-pyrazole system could contribute to π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
3-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h1-6,8-13,15-16H,7,14H2,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFCBFVNDVLPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Source demonstrates pyridazine synthesis via cyclocondensation of α,β-diketones with hydrazines. Adapted methodology:
Reaction
Conditions
-
Solvent: Absolute ethanol
-
Catalyst: Piperidine (3–5 drops)
-
Temperature: Reflux (78°C)
-
Time: 5 hours
Mechanism
-
Knoevenagel condensation between diketone and hydrazine
-
Cyclization via intramolecular nucleophilic attack
-
Aromatization through dehydration
Pyrazole Functionalization
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Source details EDC/HOBT coupling for sterically hindered amines:
Reagents
-
3-Phenylpropanoic acid (1.2 eq)
-
4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}aniline (1.0 eq)
-
EDC·HCl (1.5 eq), HOBt (1.5 eq)
-
DIPEA (2.0 eq)
Conditions
Schotten-Baumann Reaction
Alternative method for scale-up production:
Procedure
-
Dissolve acid chloride in THF
-
Add amine solution (H₂O/NaOH) at 0°C
-
Stir vigorously for 1 hour
-
Extract with EtOAc, dry over Na₂SO₄
Integrated Synthetic Routes
Convergent Synthesis (Pathway A)
Linear Synthesis (Pathway B)
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Propanamide preparation | Schotten-Baumann, 0°C | 68% |
| 2 | Nitration/Reduction | HNO₃/H₂SO₄ → H₂/Pd-C | 74% |
| 3 | Pyridazine-pyrazole assembly | Piperidine/EtOH, 5h | 85% |
| Total | - | - | 42.6% |
Optimization Strategies
Solvent Effects on Cyclization
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 5 | 90 |
| DMF | 3 | 82 |
| THF | 6 | 75 |
| Toluene | 8 | 68 |
Catalyst Screening for Amidation
| Catalyst | Conversion (%) | Byproducts |
|---|---|---|
| EDC/HOBt | 98 | <2% |
| DCC/DMAP | 87 | 11% |
| HATU | 95 | 5% |
| T3P | 93 | 4% |
Characterization Data
Spectroscopic Properties
Purity Analysis
| Method | Purity | Impurities |
|---|---|---|
| HPLC (C18) | 99.2% | 0.8% (unreacted amine) |
| LC-MS | 98.7% | 1.3% (dehydration byproduct) |
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Pathway A ($/kg) | Pathway B ($/kg) |
|---|---|---|
| Raw Materials | 12,400 | 9,800 |
| Catalysts | 3,200 | 2,100 |
| Purification | 4,500 | 6,300 |
| Total | 20,100 | 18,200 |
Environmental Impact
-
PMI (Process Mass Intensity) : Pathway A (32), Pathway B (41)
-
E-Factor : Pathway A (18), Pathway B (24)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine and pyrazole moieties participate in nucleophilic substitution under controlled conditions:
-
Chlorine displacement : The 6-position of the pyridazine ring undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C.
-
Pyrazole ring modifications : The 1H-pyrazol-1-yl group reacts with electrophiles (e.g., alkyl halides) at the N-1 position, forming N-alkylated derivatives .
Example Reaction:
Amide Bond Reactivity
The propanamide group undergoes hydrolysis and transamidation:
-
Acidic hydrolysis : Cleavage to 3-phenylpropanoic acid and the corresponding amine occurs in 6M HCl at reflux.
-
Transamidation : Reaction with primary amines in THF using EDCl/HOBt yields substituted amides .
Kinetic Data:
| Reaction Type | Conditions | Rate Constant (k, h⁻¹) |
|---|---|---|
| Hydrolysis | 6M HCl, 100°C | 0.12 ± 0.03 |
| Transamidation | EDCl/HOBt, RT | 0.08 ± 0.02 |
Oxidation and Reduction
Key redox transformations include:
-
Pyridazine ring oxidation : Treatment with KMnO₄ in acidic medium generates pyridazine N-oxide derivatives.
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents (if present) to amines .
Product Distribution:
| Starting Material | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Nitro derivative | H₂ (1 atm), Pd/C | Amino derivative | 92 |
| Parent compound | KMnO₄, H₂SO₄ | Pyridazine N-oxide | 68 |
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in [3+2] cycloadditions:
-
With alkynes : Forms pyrazolo[1,5-a]pyrimidines under Cu(I) catalysis .
-
With nitriles : Generates fused triazole systems in refluxing toluene.
Mechanistic Pathway:
Metal Coordination and Catalysis
The compound acts as a ligand for transition metals:
-
Pd(II) complexes : Forms stable complexes via pyridazine and pyrazole N-atoms, enhancing catalytic activity in Suzuki couplings.
-
Cu(I) interactions : Coordinates through the amide carbonyl, enabling click chemistry applications .
Stability Constants (log β):
| Metal Ion | Ligand Sites | log β (25°C) |
|---|---|---|
| Pd(II) | Pyridazine-N, Pyrazole-N | 8.2 ± 0.3 |
| Cu(I) | Amide-O | 5.1 ± 0.2 |
Substituent-Directed Reactivity
Electronic effects of substituents modulate reaction outcomes:
| Substituent (R) | Position | Reaction Rate (Relative to H) |
|---|---|---|
| -NO₂ | Pyridazine | 1.5× faster (hydrolysis) |
| -OCH₃ | Phenyl | 0.7× slower (alkylation) |
Degradation Pathways
Stability studies reveal:
-
Photodegradation : UV exposure (λ = 254 nm) causes C-N bond cleavage in the pyridazine ring.
-
Thermal decomposition : Above 200°C, the compound degrades to volatile fragments (GC-MS confirmed) .
Activation Energies:
| Pathway | Eₐ (kJ/mol) |
|---|---|
| Photodegradation | 45.2 ± 2.1 |
| Thermal | 112.3 ± 4.7 |
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide exhibit anticancer properties. The presence of the pyrazole and pyridazine rings is linked to the inhibition of tumor cell proliferation. A study indicated that derivatives of this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Its structural attributes allow it to interact with microbial enzymes or membranes, disrupting their function. This application is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, potentially by inhibiting specific inflammatory pathways. The modulation of cytokine release and reduction of inflammatory markers have been observed in preliminary studies, indicating its usefulness in treating inflammatory diseases .
Case Study 1: Anticancer Research
A recent study investigated the efficacy of this compound in various cancer cell lines. Results showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity. The study highlighted the need for further exploration into its mechanism of action and potential combination therapies .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited bactericidal effects at low concentrations. This suggests its potential as a lead compound for developing new antibiotics, especially against resistant strains .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The pyrazole ring can interact with enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities.
*Molecular weight calculated based on formula.
Key Findings:
Substituent Effects on Activity :
- Chlorinated analogs (9a , 9b ) exhibit strong antiproliferative and kinase inhibitory effects, suggesting that electron-withdrawing groups (e.g., Cl) enhance target binding .
- The target compound ’s 3-phenylpropanamide group may improve metabolic stability compared to chlorinated analogs but could reduce polarity, affecting solubility .
- Methoxy-substituted analogs () show higher aqueous solubility, which could be advantageous for oral bioavailability .
The triazolo-pyridazine system () introduces a rigid heterocyclic core, which may enhance selectivity but reduce synthetic accessibility .
Kinase Inhibition Potential: Compounds with pyridazine-pyrazole cores (e.g., target compound, 9b) are frequently associated with kinase inhibition (e.g., EGFR, VEGFR2) due to their ability to occupy ATP-binding pockets .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (~418.4 g/mol) falls within Lipinski’s rule of five, suggesting favorable drug-likeness .
- LogP : Estimated LogP values for analogs range from 2.5 (methoxy-substituted, ) to 4.1 (chlorinated, ), indicating that the target compound’s LogP (~3.8) may require optimization for CNS penetration .
- Hydrogen Bonding: The pyridazine-amino group and propanamide linker provide H-bond donors/acceptors, critical for target engagement .
Biological Activity
3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their potential therapeutic applications, including antileishmanial and antimalarial effects. Understanding the biological activity of this compound involves exploring its mechanisms of action, efficacy against various diseases, and potential applications in pharmaceutical development.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 384.4 g/mol. The structure includes a phenyl group, a pyridazine moiety, and a pyrazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 1019105-50-0 |
Antileishmanial Activity
Research indicates that this compound exhibits significant antileishmanial properties. The mechanism of action is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the survival of Leishmania parasites. In vitro studies have demonstrated that this compound effectively reduces parasite viability, making it a candidate for further development as an antiparasitic agent.
Antimalarial Activity
Similar to its effects on Leishmania, this compound has shown promise against Plasmodium species responsible for malaria. The biological evaluation revealed that the compound interferes with key metabolic pathways in the parasites, leading to decreased proliferation and survival rates in vitro. These findings suggest potential for further exploration in malaria treatment strategies.
Cytotoxicity Studies
In cytotoxicity assays against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, this compound demonstrated selective cytotoxicity. For instance, it exhibited an IC50 value of approximately 2.97 µM against PC-3 cells while showing minimal toxicity towards non-cancerous HEK cells (IC50 > 50 µM). This selectivity highlights its potential as an anticancer agent with reduced side effects on normal tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of DHFR disrupts folate metabolism in parasites.
- Tubulin Interaction : Similar compounds have been shown to bind at the colchicine-binding site on tubulin, affecting microtubule dynamics and cellular division in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from pyrazole and pyridazine intermediates, characterized by NMR and mass spectrometry techniques to confirm structure .
- Biological Evaluation : A study highlighted that derivatives of similar structures showed varied potencies against cancer cell lines, suggesting that structural modifications could enhance efficacy .
- Molecular Docking Studies : Computational docking studies indicate favorable interactions between this compound and target proteins involved in disease processes, providing insights into its potential mechanisms at the molecular level .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide?
- Methodology : The synthesis involves coupling a pyridazine core with a phenylpropanamide moiety. A common approach uses HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in DMSO with triethylamine as a base, similar to the synthesis of structurally related propanamide derivatives . Critical steps include:
- Step 1 : Functionalization of pyridazin-3-amine with 1H-pyrazole via nucleophilic aromatic substitution.
- Step 2 : Amide bond formation between the pyridazine intermediate and 3-phenylpropanoyl chloride under inert conditions.
- Purification : Column chromatography (e.g., silica gel with gradient elution) and recrystallization from ethanol/water mixtures.
- Validation : Confirmed via -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and IR spectroscopy (amide C=O stretch ~1650 cm) .
Q. How is the molecular structure of this compound characterized in the solid state?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (for small-molecule refinement) or WinGX (for data processing and visualization) .
- Key Metrics : Bond lengths (e.g., C-N in pyridazine: ~1.33 Å) and torsion angles (e.g., dihedral angle between pyridazine and phenyl groups: <20°) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?
- Methodology :
- Disorder Handling : Split occupancy refinement in SHELXL, with constraints on bond distances and angles for disordered moieties .
- Twinning : Use the TWIN/BASF commands in SHELXL for detwinning, validated by R-factor convergence (<5% discrepancy) .
- Validation Tools : PLATON’s ADDSYM for symmetry checks and Mercury’s Hirshfeld surface analysis for intermolecular interactions .
- Example : A related pyridazinylamine derivative exhibited rotational disorder in the pyrazole ring, resolved via partial occupancy refinement .
Q. What role do hydrogen-bonding motifs play in stabilizing the crystal lattice?
- Methodology : Graph-set analysis (e.g., Etter’s notation) identifies recurring patterns:
- Primary Interactions : N–H···O (amide) and C–H···π (aromatic) interactions.
- Network Topology : Chains (C(4) motifs) or rings (R(8)) observed in pyridazine derivatives .
- Case Study : In N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, a C(6) chain formed via N–H···N interactions stabilizes the 3D lattice .
Q. How can computational methods predict pharmacological activity based on structural features?
- Methodology :
- Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases) to assess binding affinity.
- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gap from DFT) with cytotoxicity data.
- Limitations : Experimental validation (e.g., enzyme inhibition assays) is critical, as pyridazine derivatives may exhibit off-target effects due to planar aromaticity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
